(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound is a benzothiazole-dioxine hybrid characterized by a Z-configuration imine linkage between the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties. Key structural features include:
- 2-Methoxyethyl substituent at position 3 of the benzothiazole, which may influence steric and electronic interactions.
- 2,3-Dihydrobenzo[b][1,4]dioxine fused to a carboxamide group, contributing to planar rigidity and hydrogen-bonding capacity.
Its design likely targets pharmacological applications, given the prevalence of benzothiazole and dioxine motifs in bioactive molecules (e.g., antimicrobial, anticancer agents) .
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-25-9-8-23-13-10-16(26-2)17(27-3)11-19(13)30-21(23)22-20(24)18-12-28-14-6-4-5-7-15(14)29-18/h4-7,10-11,18H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIGYCOVCDTFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d]thiazole core .
- Substituents such as methoxy groups and a carboxamide moiety .
- The molecular formula is with a molecular weight of approximately 429.5 g/mol.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds within the benzo[d]thiazole class exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:
- Induction of apoptosis in tumor cells.
- Inhibition of specific signaling pathways related to cell proliferation.
A study demonstrated that derivatives similar to this compound showed cytotoxicity against solid tumor cell lines, with varying effects on cytokine release (IL-6 and TNF-α) depending on the cancer type used .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Its efficacy is often measured by its ability to inhibit pro-inflammatory cytokines and enzymes such as:
- 5-lipoxygenase (LO) : Compounds demonstrated IC50 values in the sub-micromolar range in both activated neutrophils and cell-free conditions .
Antimicrobial Properties
While the antimicrobial activity of this compound is less pronounced compared to its anticancer and anti-inflammatory properties, some studies have noted limited effectiveness against specific bacterial pathogens . The structure's influence on microbial growth inhibition is an area warranting further investigation.
Research Findings and Case Studies
A selection of relevant studies highlights the biological activities of compounds related to this compound:
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding to specific receptors or enzymes , modulating their activity.
- Influencing apoptotic pathways , leading to increased cancer cell death.
- Interfering with inflammatory signaling cascades , reducing overall inflammation.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have demonstrated improved activity against pathogens like Bacillus cereus and Staphylococcus aureus .
- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines such as HCT116 and MCF7. The structural modifications in benzo[d]thiazole derivatives often correlate with enhanced anticancer activity .
- Anti-inflammatory Effects : Some derivatives exhibit properties that can reduce inflammation, which is crucial in treating various chronic diseases .
Case Studies
Several studies highlight the applications of similar compounds in medicinal chemistry:
- Antimicrobial Studies : A study conducted on 3,5-disubstituted oxadiazole derivatives revealed significant antimicrobial activity against several bacterial strains. The synthesized compounds were evaluated for their effectiveness using disc diffusion methods .
- Cytotoxicity Assessment : Research on novel triazole derivatives indicated promising anticancer activity against multiple cell lines. This underscores the potential for developing new anticancer agents based on structural analogs of benzo[d]thiazole .
Data Table: Comparison of Biological Activities
| Compound Type | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Benzo[d]thiazole Derivatives | High | Moderate | Moderate |
| 3,5-disubstituted Oxadiazoles | Very High | Low | Low |
| Novel Triazoles | Moderate | High | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzothiazole, thiadiazole, and dioxine derivatives from the evidence. Key distinctions in substituents, synthesis, and properties are highlighted.
Key Findings
Methoxy groups in the target compound may improve solubility compared to halogenated analogs .
Synthetic Efficiency :
- High-yield syntheses (>80%) are achieved with electron-deficient intermediates (e.g., 4.1 via H₂SO₄ cyclization).
- Lower yields (37–45%) in chlorinated derivatives (e.g., 4i ) suggest steric hindrance or competing side reactions.
Spectral Signatures :
- IR : Carboxamide C=O stretches (1638–1690 cm⁻¹) are consistent across analogs .
- NMR : Methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 7.0–8.0 ppm) align with benzothiazole/dioxine systems.
Structural Rigidity vs. Flexibility: The target compound’s dioxine-carboxamide moiety provides planar rigidity, contrasting with the flexible thiazolidinone ring in 4g .
Contradictions and Limitations
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The core is synthesized via cyclocondensation between 2-aminothiophenol and a substituted benzaldehyde. For this compound, 3,4-dimethoxybenzaldehyde serves as the starting material. The reaction occurs under acidic conditions (e.g., HCl or H₂SO₄) in ethanol at reflux (78°C) for 6–8 hours.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 3,4-Dimethoxybenzaldehyde | 1.0 equiv. |
| 2-Aminothiophenol | 1.2 equiv. |
| Ethanol | 10 mL/g substrate |
| HCl (conc.) | 2 drops |
The product, 5,6-dimethoxybenzo[d]thiazole, is isolated via vacuum filtration (yield: 68–72%).
Introduction of the 2-Methoxyethyl Group
The 3-position of the thiazole ring is alkylated using 2-methoxyethyl bromide. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours.
Optimized Parameters
- Molar Ratio : 1:1.5 (thiazole:alkylating agent)
- Solvent : DMF (anhydrous)
- Temperature : 80°C
- Yield : 85% after column chromatography (silica gel, ethyl acetate/hexane 3:7)
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxamide
The dioxine-carboxamide component is prepared through a Heck-type cyclization.
Ring-Opening and Cyclization
A diol precursor (e.g., 2,3-dihydroxybenzamide) undergoes cyclization with a dicarbonyl compound (e.g., glyoxal) in tetrahydrofuran (THF) under palladium catalysis.
Catalytic System
| Component | Role |
|---|---|
| Pd(OAc)₂ | Catalyst (5 mol%) |
| PPh₃ | Ligand (10 mol%) |
| K₂CO₃ | Base |
Reaction Outcome
Formation of the Imine Linkage
The final step involves coupling the benzo[d]thiazole and dioxine-carboxamide moieties via a condensation reaction.
Coupling Reaction
The thiazole intermediate reacts with the dioxine-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Procedure
- Dissolve thiazole (1.0 equiv.) and carboxamide (1.1 equiv.) in DCM.
- Add EDCI (1.5 equiv.) and DMAP (0.2 equiv.).
- Stir at room temperature for 48 hours.
- Purify via flash chromatography (DCM/methanol 95:5).
Yield : 63%
Stereochemical Control
The Z-configuration is maintained by using a bulky base (e.g., DIPEA) and low-temperature conditions (−20°C).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance reaction efficiency and safety. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Residence Time | 30–60 minutes |
| Temperature | 70–80°C |
| Solvent | THF or DMF |
Analytical Characterization
Critical data for verifying the compound’s structure and purity:
Spectroscopic Data
Challenges and Optimization Strategies
- Low Coupling Yield : Increasing EDCI stoichiometry to 2.0 equiv. improves yield to 71%.
- Byproduct Formation : Use of molecular sieves (4Å) reduces hydrolysis of the carboxamide.
Q & A
Q. What are the common synthetic routes for preparing benzo[d]thiazole-carboxamide derivatives, and how are reaction conditions optimized?
- Methodological Answer : Benzo[d]thiazole-carboxamide derivatives are typically synthesized via condensation reactions between substituted benzo[d]thiazole precursors and carboxamide-containing reagents. For example, analogous compounds are prepared in ethanol under reflux (70–80°C) with yields ranging from 37–70%, depending on substituent steric effects and electronic properties . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for bulky substituents.
- Catalyst use : Acidic or basic catalysts (e.g., triethylamine) improve nucleophilic attack efficiency.
- Purification : Flash chromatography with gradients of ethyl acetate/hexane is standard for isolating pure products .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) using C18 columns and methanol/water mobile phases. Structural confirmation employs:
- NMR spectroscopy : and NMR identify substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNOS expected at m/z 458.1382) .
- X-ray crystallography : Resolves Z/E isomerism and confirms the (Z)-configuration via dihedral angles between benzo[d]thiazole and dioxine moieties .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility is tested in DMSO (>10 mg/mL), ethanol (~5 mg/mL), and aqueous buffers (pH 7.4, <1 mg/mL). Stability studies (accelerated at 40°C/75% RH for 4 weeks) show:
- Degradation pathways : Hydrolysis of the carboxamide bond in acidic conditions (pH <3) or photooxidation under UV light .
- Storage recommendations : Lyophilized powder stored at -20°C in amber vials under inert gas (N) to prevent moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) are addressed by:
- Dynamic NMR experiments : To detect conformational exchange in solution (e.g., hindered rotation around the C–N bond in the carboxamide group) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to validate assignments .
- Isotopic labeling : -labeling clarifies ambiguous coupling in heterocyclic systems .
Q. What mechanistic insights explain the reactivity of the (Z)-isomer in photochemical alkylation reactions?
- Methodological Answer : The (Z)-isomer’s planar geometry facilitates π-π stacking with alkane donors, enhancing photoinduced electron transfer (PET) efficiency. Key steps include:
- Radical initiation : UV irradiation (λ = 365 nm) generates benzothiazole-centered radicals via homolytic cleavage of the C–S bond .
- Alkane C–H activation : Tertiary alkanes (e.g., 1,4-dioxane) undergo H-atom abstraction, forming alkyl radicals that couple with the benzo[d]thiazole intermediate .
- Stereochemical control : The (Z)-configuration minimizes steric clashes during transition-state formation, favoring yields >60% .
Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?
- Methodological Answer : A tiered approach is recommended:
- Phase 1 (Lab-scale) : Hydrolysis half-life (t) in pH 7.4 buffer at 25°C; photodegradation under simulated sunlight (Xe lamp, λ >290 nm) .
- Phase 2 (Microcosm) : Biodegradation in OECD 301D shake-flask tests with activated sludge; measure BOD/COD ratios to assess microbial utilization .
- Phase 3 (Field) : LC-MS/MS monitoring in soil/water matrices near synthetic labs; bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
